1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene
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Overview
Description
1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenoxy-3-(4-methylphenyl)propane
- 2-Methyl-2-(4-methylphenyl)butanol
- 3-Phenoxybenzyl alcohol
Uniqueness
1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
80844-05-9 |
---|---|
Molecular Formula |
C25H28O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-methyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C25H28O2/c1-4-25(3,22-15-13-20(2)14-16-22)19-26-18-21-9-8-12-24(17-21)27-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3 |
InChI Key |
DYYYQQOQKBOFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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